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Isopropyl myristate - 110-27-0

Isopropyl myristate

Catalog Number: EVT-272354
CAS Number: 110-27-0
Molecular Formula: C17H34O2
Molecular Weight: 270.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isopropyl myristate is a polar emollient ester, commonly used as an additive in cosmetics, pharmaceuticals, and various industrial applications. [] It is the ester of isopropyl alcohol and myristic acid. [] It plays a significant role in scientific research as a model compound for studying esterification reactions, as a solvent, and as a component in various formulations.

Source

Isopropyl myristate is synthesized from natural sources, specifically derived from myristic acid, which can be obtained from nutmeg oil and palm kernel oil. Isopropyl alcohol is typically produced through the hydration of propylene.

Classification
  • Chemical Class: Fatty acid ester
  • IUPAC Name: Propan-2-yl tetradecanoate
  • Molecular Formula: C15_{15}H30_{30}O2_2
Synthesis Analysis

Methods

The synthesis of isopropyl myristate can be achieved through various methods, including:

  1. Conventional Esterification:
    • Involves the direct reaction of myristic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid or titanium dioxide.
    • The reaction typically requires heating to facilitate the esterification process while removing water produced during the reaction to shift the equilibrium towards product formation.
  2. Microwave-Assisted Synthesis:
    • A more modern approach that utilizes microwave irradiation to enhance the reaction rate and yield.
    • This method has shown significant improvements in conversion rates, achieving up to 83% conversion under optimized conditions (molar ratio, catalyst weight, and microwave power) .
  3. Enzymatic Synthesis:
    • Employing immobilized lipases as biocatalysts for a greener synthesis route.
    • This method avoids harsh chemicals and conditions, making it more environmentally friendly while maintaining high yields .

Technical Details

The typical reaction conditions for conventional synthesis involve:

  • Temperature: 100°C to 150°C
  • Catalyst: Acid or base (e.g., sulfuric acid or potassium hydroxide)
  • Reaction time: Several hours depending on the method used.
Molecular Structure Analysis

Data

  • Molecular Weight: 242.4 g/mol
  • Boiling Point: Approximately 300°C
  • Density: 0.86 g/cm³ at 20°C
Chemical Reactions Analysis

Reactions

The primary reaction for synthesizing isopropyl myristate is an esterification reaction, which can be summarized as follows:

Myristic Acid+Isopropyl AlcoholCatalystIsopropyl Myristate+Water\text{Myristic Acid}+\text{Isopropyl Alcohol}\xrightarrow{\text{Catalyst}}\text{Isopropyl Myristate}+\text{Water}

Technical Details

During the esterification process, water is produced as a byproduct. To optimize yield, techniques such as azeotropic distillation or using molecular sieves to remove water can be employed .

Mechanism of Action

Process

The mechanism involves nucleophilic attack by the hydroxyl group of isopropyl alcohol on the carbonyl carbon of myristic acid, leading to the formation of an intermediate tetrahedral structure. Subsequently, this intermediate collapses to release water and form the ester bond.

Data

The kinetics of the reaction can be influenced by factors such as temperature, concentration of reactants, and presence of catalysts. The use of immobilized enzymes can also provide specificity and milder reaction conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear, colorless liquid
  • Odor: Mild characteristic odor
  • Solubility: Soluble in organic solvents; insoluble in water

Chemical Properties

Applications

Scientific Uses

Isopropyl myristate is primarily utilized in:

  • Cosmetics: Acts as an emollient and solvent in creams, lotions, and ointments.
  • Pharmaceuticals: Used as a vehicle for topical drug delivery systems due to its ability to enhance skin absorption.
  • Food Industry: Occasionally used as a food additive for flavoring agents.
Synthesis Methodologies and Process Optimization

Enzymatic Catalysis in IPM Production: Lipase-Based Esterification Mechanisms

Immobilized lipases, particularly Candida antarctica lipase B (Novozym 435), drive the esterification of myristic acid and isopropyl alcohol (IPA) via an acyl-enzyme mechanism. This process involves nucleophilic attack by the serine residue on the carbonyl carbon of myristic acid, forming a tetrahedral intermediate. Subsequent alcoholysis by IPA yields isopropyl myristate (IPM) and regenerates the enzyme [2] [5]. Key operational parameters optimized through Response Surface Methodology (RSM) include:

  • Molar ratio (IPA:Myristic acid): 8:1 minimizes substrate inhibition while maximizing conversion (92.4%) [2].
  • Temperature: 60°C balances reaction kinetics with enzyme stability [3].
  • Water management: Molecular sieves (4 Å, 12.5% w/w) shift equilibrium by adsorbing water, boosting conversions to >95% within 2.5 hours [2] [5].

Kinetic studies reveal near-complete conversion within 30 minutes under optimal conditions, attributed to efficient water removal and reduced mass transfer limitations in homogeneous phases [5].

Table 1: Optimized Enzymatic Esterification Parameters for IPM Synthesis

ParameterOptimal ValueImpact on Conversion
Molar Ratio (IPA:Acid)8:1Maximizes equilibrium shift
Catalyst Loading4% w/wBalances cost & activity
Temperature60°COptimizes kinetics & stability
Molecular Sieves12.5% w/wAchieves 95% dehydration
Reaction Time2.5 hAttains >92% conversion

Solvent-Free Reaction Systems for Sustainable Synthesis

Solvent-free IPM synthesis exploits excess IPA as both reactant and reaction medium, creating a homogeneous phase that eliminates mass transfer barriers. This approach enhances substrate accessibility for lipase, achieving 87.7% conversion at 60°C with a 15:1 IPA:myristic acid ratio [3] [10]. Critical advantages include:

  • Downstream simplification: Avoids solvent separation steps, reducing energy use by 30% compared to solvent-assisted systems [10].
  • Enzyme stability: Continuous operation in packed bed reactors (PBRs) maintains >98% productivity over 1,000 hours due to uniform fluid dynamics and absence of shear stress [10].
  • Space-Time Yield (STY): PBR configurations achieve STYs of 322 mM/g/h, surpassing batch reactors (1.56–62.2 mM/g/h) through optimized residence times (30 minutes) and integrated dehydration columns [10].

Industrial scalability is demonstrated via multicolumn PBR systems, where enzyme and molecular sieve beds operate in series to enable continuous IPM production at 98.5% purity [10].

Table 2: Performance Comparison: Solvent-Free vs. Solvent-Assisted IPM Synthesis

MetricSolvent-Free PBRSolvent-Assisted Batch
Conversion98.5%66–87%
Reaction Time0.5 h15–24 h
Enzyme Operational Life>1,000 hours<5 cycles
Byproduct GenerationNoneSolvent residues
Energy ConsumptionLowHigh (solvent recovery)

Reactive Distillation Design with Azeotropic Entrainers

Conventional IPM production employs reactive distillation integrating reaction and separation in a single column. Cyclohexane serves as an entrainer to break the IPA-water azeotrope, enabling 99% IPM purity at 1,000 kg/hr capacity [4] [7]. Process specifics include:

  • Column design: Utilizes NRTL thermodynamics for quaternary system modeling; feed stages optimized to minimize reboiler duty (190 kW) [7].
  • Entrainer selection: Cyclohexane (1,975 kg/hr) facilitates water removal via side-draw streams, though it increases reboiler load by 25% versus solvent-free enzymatic routes [4] [7].
  • Control systems: IMC-PID temperature controllers stabilize column nonlinearity during feed disturbances, ensuring steady-state operation at 30°C and 1 bar [7].

Despite high yields, this method suffers from byproduct formation (e.g., ethers) at elevated temperatures (>120°C), necessitating costly post-purification [2] [4].

Techno-Economic Evaluation of Conventional vs. Biocatalytic Routes

Enzymatic IPM production reduces capital expenditure by 40% compared to reactive distillation, primarily through elimination of high-pressure/temperature equipment and distillation units [2] [8]. Key economic and environmental metrics include:

  • Manufacturing cost: Enzymatic routes incur $1,777/ton levelized cost, driven by enzyme reuse (≥50 cycles) and low-energy operation (60°C vs. 150°C for chemical catalysis) [8].
  • Profitability: Net Present Value (NPV) of $44.8 million and 110% Internal Rate of Return (IRR) over 14 years, with a payback period of 1.6 years [8].
  • Carbon footprint: Enzymatic synthesis emits 0.25 ton CO₂ eq./ton IPM, 80% lower than chemical methods due to reduced steam consumption [8].

Table 3: Economic and Environmental Comparison of IPM Production Routes

CriterionEnzymatic ProcessReactive Distillation
Capital Cost$8.2 million$13.7 million
Operating Cost$1,777/ton$2,450/ton
Return on Investment (ROI)716%280%
CO₂ Emissions0.25 ton/ton1.2 ton/ton
ByproductsNegligibleEthers, acidic residues

Properties

CAS Number

110-27-0

Product Name

Isopropyl myristate

IUPAC Name

propan-2-yl tetradecanoate

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

InChI

InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(18)19-16(2)3/h16H,4-15H2,1-3H3

InChI Key

AXISYYRBXTVTFY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OC(C)C

Solubility

Soluble in castor oil, cottonseed oil, acetone, chloroform, ethyl acetate, ethanol, toluene, and mineral oil; practically insoluble in glycerol, propylene glycol
Soluble in ether, very soluble in acetone, benzene; insoluble in water
insoluble in water and glycerol; soluble in alcohol

Synonyms

Isopropyl myristate; Stepan D-50; FEMA No. 3556; HSDB 626; IPM; Isomyst; NSC 406280; NSC406280; NSC-406280;

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(C)C

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